2-(4-Bromo-2-fluorophenyl)-N,N-diethylacetamide
Overview
Description
2-(4-Bromo-2-fluorophenyl)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C12H15BrFNO and its molecular weight is 288.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
2-(4-Bromo-2-fluorophenyl)-N,N-diethylacetamide is related to compounds with applications in organic synthesis and pharmaceutical chemistry. For instance, the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for flurbiprofen production, illustrates the relevance of halogen-substituted phenyl compounds in the synthesis of anti-inflammatory drugs. The development of efficient synthesis methods for such compounds is crucial for pharmaceutical manufacturing, showcasing the importance of research into halogenated acetamides (Qiu et al., 2009).
Pharmacological Applications
This compound and related structures have been studied for their potential pharmacological applications. For example, the synthesis and pharmacological assessment of acetamide derivatives have demonstrated potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, indicating the therapeutic potential of bromo- and fluoro-substituted acetamides (Rani et al., 2016).
Diagnostic and Imaging Applications
Compounds related to this compound have found applications in diagnostic imaging, particularly in positron emission tomography (PET). The synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for the study of the peripheral benzodiazepine receptor using PET highlight the use of fluorinated and brominated compounds in developing radiotracers for neurodegenerative disorders (Fookes et al., 2008).
Material Science Applications
The synthesis of novel copolymers incorporating halogen ring-substituted 2-cyano-3-phenyl-2-propenamides demonstrates the application of bromo- and fluoro-substituted acetamides in material science. These compounds contribute to the development of materials with enhanced thermal and chemical properties, suitable for advanced technological applications (Kharas et al., 2015).
Environmental and Detection Applications
Research into the detection and quantification of toxic chemicals like fluoroacetamide shows the utility of related compounds in environmental monitoring and public health. The design and production of specific antibodies against fluoroacetamide, for instance, are crucial for developing rapid diagnostic tests and treatments for poisoning, illustrating the broader implications of research into fluorinated and brominated acetamides (Yang et al., 2020).
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-N,N-diethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c1-3-15(4-2)12(16)7-9-5-6-10(13)8-11(9)14/h5-6,8H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJSDVYAGOBCOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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